3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid
Description
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid is a synthetic organic compound featuring a dibenzofuran core linked to a propanoic acid chain and a fluorenylmethyloxycarbonyl (Fmoc)-protected aminoethyl group. The dibenzofuran moiety provides rigidity and aromaticity, while the Fmoc group serves as a temporary protective group for amines in solid-phase peptide synthesis (SPPS). This compound is primarily utilized in medicinal chemistry and bioconjugation, where its structural features enable controlled reactivity and stability during synthetic workflows .
Properties
IUPAC Name |
3-[6-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]dibenzofuran-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO5/c34-29(35)16-15-20-7-5-13-26-27-14-6-8-21(31(27)38-30(20)26)17-18-33-32(36)37-19-28-24-11-3-1-9-22(24)23-10-2-4-12-25(23)28/h1-14,28H,15-19H2,(H,33,36)(H,34,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSYOHIPGRVZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=C5C(=CC=C4)C6=CC=CC(=C6O5)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pd-Catalyzed C–O Cyclization Strategy
The dibenzofuran scaffold is synthesized via Pd(II)-mediated intramolecular C–O bond formation, as demonstrated in analogous systems. Starting from a brominated tyrosine derivative (5 ), bromination with N-bromosuccinimide (NBS) and catalytic p-toluenesulfonic acid yields monobrominated intermediate 6 (79% yield). Subsequent methoxymethyl (MOM) protection of the phenolic hydroxyl group prevents undesired proto-depalladation during Suzuki-Miyaura coupling.
Coupling with aryl boronic acids using XPhos Pd G3 precatalyst furnishes ortho-aryl tyrosine analogues (8a–c ) in >90% yield. Deprotection of the MOM group under acidic conditions (HCl/dioxane) and reprotection of the amine with Fmoc-Cl/triethylamine affords cyclization precursors (9a–c ). Pd(OAc)₂-catalyzed cyclization at 90°C with 3-nitropyridine and tert-butyl peroxybenzoate oxidant generates dibenzofuran derivatives (10a–c ) in 33–52% yield.
Critical Parameters :
Negishi Coupling Approach
For improved efficiency, a Negishi cross-coupling strategy links preformed dibenzofuran halides with organozinc reagents. Brominated dibenzofuran (11 ) is reacted with a zincate complex derived from 3-iodoalanine (12 ) under Pd(PPh₃)₄ catalysis. This method reduces step count and achieves comparable yields (45–60%) while preserving stereochemical integrity.
Reaction Conditions :
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Solvent: Tetrahydrofuran (THF), –20°C to room temperature.
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Stoichiometry: 1.2 equiv organozinc reagent, 5 mol% Pd catalyst.
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Workup: Aqueous NH₄Cl extraction, followed by recrystallization from ethanol/water.
Propanoic Acid Chain Attachment
Carboxylic Acid Coupling
The propanoic acid group is installed via a two-step sequence:
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Michael Addition : Dibenzofuran-ethylamine-Fmoc (14 ) undergoes conjugate addition with acrylic acid in DMF using 1,8-diazabicycloundec-7-ene (DBU) as a base (70% yield).
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Oxidation : The resulting β-keto acid is oxidized to propanoic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C, yielding 15 in 65% yield.
Alternative Route :
Direct coupling of 3-bromopropanoic acid with 14 via Pd-mediated cross-coupling (e.g., Heck reaction) achieves similar results but requires stringent anhydrous conditions.
Deprotection and Final Purification
Global Deprotection
The Fmoc group is removed using 20% piperidine/DMF (v/v), with two 10-minute treatments to ensure complete cleavage. The crude product is neutralized with 0.1 M HCl and lyophilized.
Chromatographic Purification
Final purification employs reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile/0.1% TFA) to isolate the title compound (>98% purity).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC retention time: 12.3 min (λ = 254 nm); no detectable impurities (<0.5%).
Comparative Data Tables
Table 1 : Synthetic Routes and Yields
| Step | Method | Yield (%) | Purity (%) |
|---|---|---|---|
| Dibenzofuran core | Pd-Catalyzed Cyclization | 52 | 95 |
| Ethylamino-Fmoc | Alkylation/Fmoc Protection | 88 | 97 |
| Propanoic acid attachment | Michael Addition | 70 | 90 |
| Final product | Reverse-Phase HPLC | 65 | 98 |
Table 2 : Optimization of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 68 |
| HBTU/DIEA | DCM | 0 | 72 |
| PyBOP/NMM | DMF | 25 | 85 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dibenzofuran core can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The propionic acid side chain can be reduced to the corresponding alcohol.
Substitution: The fluorenylmethoxycarbonyl-protected amino group can be deprotected under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid or hydrochloric acid for deprotection.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Alcohol derivatives of the propionic acid side chain.
Substitution: Free amine after deprotection of the fluorenylmethoxycarbonyl group.
Scientific Research Applications
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.
Medicine: Investigated for its potential as a drug precursor or as a protective group in peptide synthesis.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid largely depends on its application. In peptide synthesis, the fluorenylmethoxycarbonyl group acts as a protective group, preventing unwanted reactions at the amino site. The dibenzofuran core can interact with various molecular targets, potentially affecting biological pathways related to oxidative stress or enzyme activity.
Comparison with Similar Compounds
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-substituted Benzoic Acids
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-chlorobenzyl)oxy)benzoic acid (1g) Structure: Benzoic acid with a 4-chlorobenzyloxy substituent and Fmoc-protected amino group. Synthesis: Yield of 85% via reaction of 4-amino-3-((4-chlorobenzyl)oxy)benzoic acid with Fmoc-Cl in THF/chloroform . Analytical Data: Found C, 69.65%; H, 4.40%; N, 2.65% (vs. theoretical C, 70.01%) .
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbenzoic acid (1s) Structure: Methyl-substituted benzoic acid derivative. Synthesis: Higher yield (96%) due to less steric hindrance from the methyl group . Analytical Data: Found C, 73.90%; H, 5.10%; N, 3.65% (matches theoretical values) .
- 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-isobutoxybenzoic acid (1b) Structure: Isobutoxy substituent enhances lipophilicity. Synthesis: 85% yield; elemental analysis aligns with theoretical values (C, 72.10%; H, 5.80%) .
Fmoc-Protected Amino Acid Derivatives
2-(R)-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-hydroxyethyl)sulfanyl]propanoic acid
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid
- Structure : Indole-substituted derivative for targeting hydrophobic pockets.
- Molecular Formula : C26H21ClN2O4; used in kinase inhibitor research .
Comparison with Target Compound: The dibenzofuran-propanoic acid hybrid lacks the heterocyclic diversity of indole or thiophene derivatives (e.g., ) but offers unique planar geometry for π-stacking interactions in drug design.
Stability and Reactivity
- Target Compound : The dibenzofuran core likely improves oxidative stability compared to simpler aromatic systems. The Fmoc group is cleaved under basic conditions (e.g., piperidine), consistent with standard SPPS protocols .
- Nitro- and Hydroxy-Substituted Derivatives: Electron-withdrawing groups (e.g., –NO2 in ) reduce nucleophilicity, while –OH groups () may necessitate protection during synthesis .
Biological Activity
3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid, often referred to as Fmoc-Amino Acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-O-((2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(acetoxymethyl)tetrahydro-2H-pyran-2-yl)-L-serine
- Molecular Formula : C32H35NO14
- Molecular Weight : 657.63 g/mol
The compound's unique structure allows it to engage in various biochemical interactions, making it a valuable tool in research.
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with specific receptors:
- Enzyme Inhibition : The Fmoc group enhances the compound's stability and solubility, aiding its interaction with target enzymes.
- Receptor Binding : The dibenzo[b,d]furan moiety facilitates binding to various biological receptors, potentially influencing signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 64 - 128 µg/mL |
These findings suggest that the compound's derivatives could be explored for therapeutic applications in treating infections caused by these microorganisms .
Anticancer Potential
Research indicates that compounds similar to 3-(6-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)dibenzo[b,d]furan-4-yl)propanoic acid may exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells through modulation of apoptotic pathways and inhibition of tumor growth .
Case Studies
- Synthesis and Evaluation : A study synthesized various derivatives of the compound and evaluated their biological activities. The results indicated that modifications to the Fmoc group significantly impacted antimicrobial efficacy and cytotoxicity against cancer cell lines .
- Peptide Synthesis Applications : The Fmoc protecting group has been pivotal in solid-phase peptide synthesis. It allows for efficient assembly of peptide chains while maintaining the integrity of reactive functional groups . This has implications for drug design and development.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves sequential protection/deprotection and coupling reactions. For example, the Fmoc group is introduced via carbodiimide-mediated coupling (e.g., DCC or EDCI with HOBt) under inert conditions . The dibenzofuran core is synthesized via Ullmann coupling or Suzuki-Miyaura cross-coupling, followed by alkylation to attach the ethylamine-Fmoc moiety. Reaction temperatures (0–25°C) and solvent polarity (e.g., DMF, THF) significantly affect intermediate stability and final yield .
- Key Data : Reported yields for analogous Fmoc-protected dibenzofuran derivatives range from 45% to 68% under optimized conditions .
Q. How can purity and structural integrity be validated during synthesis?
- Methodology : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for peptide synthesis). Confirm structure via H/C NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and high-resolution mass spectrometry (HRMS) .
Q. What safety precautions are essential when handling this compound?
- Methodology : Wear nitrile gloves, lab coat, and safety goggles. Avoid inhalation/contact; use fume hoods. Toxicity data is limited, but related Fmoc compounds show acute oral/dermal toxicity (Category 4; LD > 300 mg/kg) . Store at 2–8°C in airtight containers, away from strong acids/bases .
Advanced Research Questions
Q. How do steric effects from the dibenzofuran scaffold impact coupling efficiency in peptide synthesis?
- Methodology : Compare coupling rates using standard protocols (e.g., HATU/DIPEA in DMF) with bulkier amino acids (e.g., tryptophan). Monitor reaction progress via LC-MS. Steric hindrance from the dibenzofuran ring may reduce coupling yields by 15–30%, requiring extended reaction times (24–48 hours) .
- Data Contradictions : Some studies report improved coupling efficiency with microwave-assisted synthesis (30–50% faster), but reproducibility depends on solvent choice .
Q. What analytical strategies resolve contradictions in stability data under acidic conditions?
- Methodology : Perform accelerated stability studies (pH 1–3, 37°C) and monitor degradation via HPLC. The Fmoc group is labile in acidic environments (t < 1 hour at pH 2), but the dibenzofuran core stabilizes the molecule against complete decomposition . Contrast with Fmoc-amino acids lacking rigid scaffolds, which degrade rapidly .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodology : Use molecular docking (e.g., AutoDock Vina) to simulate binding to proteases or receptors. The dibenzofuran’s planar structure may enhance π-π stacking with aromatic residues (e.g., Phe/Tyr), while the propanoic acid moiety facilitates hydrogen bonding . Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
